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Compound Name: c-Ceritinib TFA salt

Cat. No.: B1192468

Get Quote

Executive Summary
Ceritinib (LDK378) is a second-generation, ATP-competitive anaplastic lymphoma kinase (ALK)

inhibitor designed to overcome crizotinib resistance.[1] In research applications, the

Trifluoroacetate (TFA) salt form is frequently utilized to enhance aqueous solubility and stability

in in vitro kinase assays.

This guide details the binding thermodynamics of Ceritinib TFA, quantifying its high affinity for

ALK (

nM) and delineating its critical off-target interactions with the Insulin-Like Growth Factor 1
Receptor (IGF-1R) and Insulin Receptor (INSR).
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Technical Note on Nomenclature: While "Ceritinib" refers to the free base (CAS 1032900-25-6),

"c-Ceritinib" in chemical biology contexts can refer to a "coupleable" analog used in

chemoproteomics to identify off-targets. However, for the purpose of this guide, we focus on the

pharmacological profile of the standard Ceritinib TFA salt used in binding kinetics.

Chemical Architecture & Solvation Properties[2]
The TFA salt form modifies the physicochemical behavior of Ceritinib, critical for assay

reproducibility.

Compound: Ceritinib (LDK378) TFA Salt[2]

Mechanism: ATP-competitive inhibition (Type I inhibitor).[3]

Solubility Profile:

Free Base:[4] Poorly soluble in water; requires low pH.

TFA Salt: Enhanced solubility in polar organic solvents (DMSO) and aqueous buffers,

preventing compound precipitation during serial dilutions in kinase assays.

Preparation for In Vitro Assays
To ensure accurate

determination, follow this reconstitution logic:

Primary Stock: Dissolve powder in 100% DMSO to 10 mM. Vortex for 1 minute.

Storage: Aliquot into single-use vials stored at -80°C to prevent freeze-thaw degradation.

Assay Working Solution: Dilute into assay buffer (typically HEPES/Brij-35) immediately prior

to use. Keep DMSO concentration <1% in the final reaction to avoid solvent-induced enzyme
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inactivation.

Binding Affinity & Selectivity Profile
Ceritinib is engineered to fit the ATP-binding pocket of ALK, forming a U-shaped conformation.

It exhibits a "selectivity window" that is narrower than initially reported, with significant potency

against the insulin receptor family.

Primary Target: ALK (Wild Type & Mutants)
Ceritinib displays sub-nanomolar potency against Wild Type (WT) ALK and retains activity

against several crizotinib-resistant mutants.[3][5]

Target Mutation (nM) Status
Mechanism of
Resistance

ALK (WT) - 0.15 - 0.20 Sensitive N/A

ALK L1196M 0.4 - 1.0 Sensitive
Gatekeeper

mutation

ALK G1269A 0.4 - 1.5 Sensitive
ATP pocket

modification

ALK I1171T 0.5 - 2.0 Sensitive C-helix distortion

ALK G1202R > 300 Resistant
Solvent front

steric hindrance

Data aggregated from biochemical FRET and cellular proliferation assays.

The Selectivity "Window": IGF-1R and INSR
Unlike Alectinib (which is highly ALK-selective), Ceritinib exhibits equipotent inhibition of IGF-

1R and INSR at clinically relevant concentrations. This polypharmacology drives both its

efficacy in IGF-driven tumors and its metabolic toxicity profile (hyperglycemia).
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Off-Target Kinase (nM)
Selectivity Ratio
(vs ALK)

Clinical Implication

IGF-1R 8.0 ~40x

Hyperglycemia,

potential efficacy in

IGF+ tumors

INSR 7.0 ~35x
Insulin resistance side

effects

ROS1 0.6 ~3x
Effective in ROS1+

NSCLC

STK22D 23.0 ~115x Unknown

FLT3 60.0 ~300x
Minor

myelosuppression

Mechanism of Action & Signaling Pathway
Ceritinib blocks the autophosphorylation of ALK, preventing the recruitment of downstream

effectors.[6] The diagram below illustrates the signal interruption point.
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Figure 1: Signal Transduction Blockade.[7][2][3][4][8] Ceritinib acts as an ATP-competitive

inhibitor, preventing the phosphorylation cascade across RAS, PI3K, and JAK pathways.

Experimental Protocol: Time-Resolved
Fluorescence Resonance Energy Transfer (TR-
FRET) Binding Assay
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This protocol validates the

of Ceritinib TFA against ALK using a LanthaScreen™-style Eu-kinase binding format.

Materials
Kinase: Recombinant Human ALK (catalytic domain).

Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Tracer 222).

Antibody: Eu-labeled anti-tag antibody (e.g., Eu-anti-GST).

Compound: Ceritinib TFA Salt (10 mM DMSO stock).

Step-by-Step Workflow
Compound Dilution (10-point curve):

Prepare a 3-fold serial dilution of Ceritinib TFA in 100% DMSO.

Dilute 1:100 into Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA,

0.01% Brij-35) to generate 4x working solutions (Final DMSO = 1%).

Master Mix Preparation:

Enzyme Mix: Dilute ALK enzyme to 2x final concentration (e.g., 5 nM).

Tracer/Ab Mix: Dilute Tracer (4x) and Eu-Antibody (4x) in Kinase Buffer.

Plate Loading (384-well Low Volume):

Add 5 µL Ceritinib TFA (4x).

Add 5 µL Kinase Enzyme (2x).

Add 5 µL Tracer/Antibody Mix (4x).

Total Volume: 20 µL.

Incubation:
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Centrifuge plate at 1000 x g for 1 minute.

Incubate at Room Temperature (20-25°C) for 60 minutes in the dark to reach equilibrium.

Detection:

Read on a TR-FRET compatible plate reader (e.g., EnVision).

Excitation: 340 nm.

Emission 1 (Donor): 615 nm.

Emission 2 (Acceptor): 665 nm.

Data Analysis:

Calculate TR-FRET Ratio:

.

Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

or

.

Selectivity Visualization
The following diagram visualizes the "off-target" liability of Ceritinib, highlighting the proximity of

Insulin Receptor family binding to the primary ALK target.

Figure 2: Affinity Map. Green nodes indicate primary targets; Yellow nodes indicate high-affinity

off-targets responsible for metabolic side effects; Red indicates lower affinity interactions.

References
Marsilje, T. H., et al. (2013). "Synthesis, structure-activity relationships, and in vivo efficacy of

the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor LDK378." Journal

of Medicinal Chemistry.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192468?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Friboulet, L., et al. (2014). "The ALK inhibitor ceritinib overcomes crizotinib resistance in non-

small cell lung cancer." Cancer Discovery.

Superti-Furga, G., et al. (2014). "Polypharmacology-based ceritinib repurposing using

integrated functional proteomics." Nature Chemical Biology. (Describes the "c-ceritinib" probe

for off-target profiling).

Gainor, J. F., et al. (2016). "Molecular Mechanisms of Resistance to First- and Second-

Generation ALK Inhibitors in ALK-Rearranged Lung Cancer." Cancer Discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Tumor Resistance against ALK Targeted Therapy-Where It Comes From and Where It
Goes - PMC [pmc.ncbi.nlm.nih.gov]

2. Polypharmacology-based ceritinib repurposing using integrated functional proteomics -
PMC [pmc.ncbi.nlm.nih.gov]

3. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4. medkoo.com [medkoo.com]

5. caymanchem.com [caymanchem.com]

6. pdf.benchchem.com [pdf.benchchem.com]

7. selleckchem.com [selleckchem.com]

8. Ceritinib-Induced Regression of an Insulin-Like Growth Factor-Driven Neuroepithelial
Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Ceritinib (LDK378) TFA Salt Binding
Affinity & Kinase Profiling]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192468/docs#technical-guide-ceritinib-ldk378-tfa-
salt-binding-affinity-kinase-profiling]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1192468?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC5876637/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5876637/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5909815/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5909815/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6894988/
https://www.medkoo.com/products/4519
https://www.caymanchem.com/product/28768/ceritinib-d7
https://pdf.benchchem.com/560/Ceritinib_In_Vitro_Enzymatic_Assays_A_Technical_Guide.pdf
https://www.selleckchem.com/products/ldk378.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6747232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6747232/
https://www.benchchem.com/product/b1192468/docs#technical-guide-ceritinib-ldk378-tfa-salt-binding-affinity-kinase-profiling
https://www.benchchem.com/product/b1192468/docs#technical-guide-ceritinib-ldk378-tfa-salt-binding-affinity-kinase-profiling
https://www.benchchem.com/product/b1192468/docs#technical-guide-ceritinib-ldk378-tfa-salt-binding-affinity-kinase-profiling
https://www.benchchem.com/product/b1192468/docs#technical-guide-ceritinib-ldk378-tfa-salt-binding-affinity-kinase-profiling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192468?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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